An In-depth Technical Guide to 5-Phenylpent-4-ynoic Acid
An In-depth Technical Guide to 5-Phenylpent-4-ynoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Unveiling 5-Phenylpent-4-ynoic Acid
5-Phenylpent-4-ynoic acid, identified by the CAS Number 3350-92-3 , is an aromatic carboxylic acid featuring a terminal phenyl-alkyne moiety.[1][2][3] This structure is of significant interest in medicinal chemistry and materials science, not primarily for its intrinsic biological activity, but as a versatile and strategically important building block. Its rigid alkynyl linker and terminal phenyl group, combined with a reactive carboxylic acid handle, provide a scaffold for the synthesis of more complex, biologically active molecules and functional materials.
This guide provides a comprehensive overview of 5-phenylpent-4-ynoic acid, focusing on its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel chemical entities. We will delve into the causal reasoning behind the preferred synthetic methodologies and explore its application in constructing advanced molecular architectures.
Physicochemical and Spectroscopic Profile
The accurate characterization of a synthetic building block is paramount for its effective use in subsequent research and development. The key properties of 5-phenylpent-4-ynoic acid are summarized below. While experimental melting and boiling points are not consistently reported in publicly available literature, the computed properties and structural identifiers are well-established.
| Property | Value | Source |
| CAS Number | 3350-92-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| IUPAC Name | 5-phenylpent-4-ynoic acid | [1] |
| SMILES | C1=CC=C(C=C1)C#CCCC(=O)O | [1] |
| InChIKey | ZHCGPXAMIOKTJU-UHFFFAOYSA-N | [1] |
| LogP | 1.90 (Computed) | [2] |
| PSA (Polar Surface Area) | 37.30 Ų (Computed) | [2] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is not available in the cited search results. Characterization would typically involve confirming the presence of aromatic protons (δ ~7.2-7.4 ppm), methylene protons adjacent to the alkyne and carbonyl groups, a characteristic alkyne stretch in the IR spectrum (~2200 cm⁻¹), and a carbonyl stretch (~1710 cm⁻¹).
Synthesis: The Sonogashira Cross-Coupling Approach
The most logical and efficient strategy for constructing the 5-phenylpent-4-ynoic acid scaffold is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it perfectly suited for joining the phenyl and pent-ynoic acid fragments.[4][5]
Causality and Experimental Rationale
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Choice of Reactants : The synthesis strategically couples 4-pentynoic acid (the terminal alkyne) with iodobenzene (the aryl halide). Iodobenzene is selected over bromo- or chlorobenzene due to the greater reactivity of the carbon-iodine bond, which allows the reaction to proceed under milder conditions, often at room temperature, thus preserving the integrity of the carboxylic acid functional group.[4][5]
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Catalytic System : A dual-catalyst system is employed. A palladium(0) complex , such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], serves as the primary catalyst for the cross-coupling cycle.[6] A copper(I) salt , typically copper(I) iodide (CuI), acts as a co-catalyst. The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step in the palladium cycle.[6]
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Base and Solvent : A mild amine base, such as diethylamine (Et₂NH) or triethylamine (Et₃N), is essential.[6] It serves two purposes: first, to deprotonate the terminal alkyne, activating it for the reaction with the copper(I) salt, and second, to neutralize the hydrogen iodide (HI) that is formed as a byproduct, preventing side reactions and catalyst deactivation. The amine often doubles as the solvent, ensuring a high concentration of reactants and base.
Workflow for Sonogashira Synthesis of 5-Phenylpent-4-ynoic Acid
Caption: Workflow for the Sonogashira synthesis of 5-phenylpent-4-ynoic acid.
Detailed Experimental Protocol
The following protocol is adapted from a documented Sonogashira coupling procedure for 5-phenylpent-4-ynoic acid.[6] This self-validating system ensures all components are present in the correct stoichiometry for efficient catalysis and reaction completion.
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Vessel Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.06 equiv.), and copper(I) iodide (0.12 equiv.) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition : Add anhydrous diethylamine to the flask.
-
Initial Stirring : Stir the resulting solution for 10 minutes at room temperature to ensure dissolution and catalyst pre-activation.
-
Substrate Addition : Prepare a solution of 4-pentynoic acid (1.0 equiv.) in a minimal amount of anhydrous diethylamine and add it dropwise to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching and Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine base and protonate the carboxylic acid. Separate the organic layer.
-
Extraction : Extract the aqueous layer with the organic solvent (e.g., 2-3 times with ethyl acetate) to recover any dissolved product.
-
Drying and Concentration : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification : Purify the crude solid/oil via flash column chromatography on silica gel to obtain the pure 5-phenylpent-4-ynoic acid.
Applications in Research and Drug Development
While direct, potent biological activity for 5-phenylpent-4-ynoic acid has not been extensively reported, its value lies in its role as a precursor for synthesizing non-proteinogenic amino acids and other complex derivatives with significant therapeutic potential.[7][8] The alkynoic acid backbone serves as a rigid scaffold to which other pharmacophoric elements, such as an amino group, can be added to create potent enzyme inhibitors.[7][8][9]
Intermediate for Bioactive Amino Acid Synthesis
A prominent application is the use of the 5-phenylpent-4-ynoic acid scaffold in the synthesis of non-proteinogenic amino acids, such as (S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid.[7][9] These unnatural amino acids are key building blocks for creating novel peptides and small molecule drugs.[7] Derivatives based on this core structure have been synthesized and evaluated as inhibitors of bacterial collagenase, an enzyme involved in the pathogenesis of infections.[7][9]
The derivatization pathway highlights the strategic importance of the parent acid as a foundational molecule.
Caption: Derivatization of the parent acid to a bioactive amino acid inhibitor.
This demonstrates a classic drug development strategy: a stable, readily synthesizable core (5-phenylpent-4-ynoic acid) is functionalized to create a library of compounds that are then screened for biological activity against specific therapeutic targets.
Conclusion
5-Phenylpent-4-ynoic acid (CAS: 3350-92-3) is a valuable molecular building block whose synthesis is reliably achieved through the Sonogashira cross-coupling reaction. While it may not be a potent bioactive agent in its own right, its true utility is realized in its role as a key intermediate. The combination of a rigid phenyl-alkyne unit and a versatile carboxylic acid handle provides chemists with a powerful tool for constructing complex, non-natural amino acids and other derivatives that have shown promise as specific enzyme inhibitors. This guide underscores its importance as a foundational element in the toolkit of medicinal and synthetic chemists, enabling the exploration of novel chemical space in the ongoing quest for new therapeutic agents.
References
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PubChem. 5-phenylpent-4-ynoic Acid. National Center for Biotechnology Information. [Link]
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Chemsrc. 5-phenylpent-4-ynoic acid | CAS#:3350-92-3. [Link]
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MOLBASE. 5-phenylpent-4-ynoic acid|3350-92-3. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ADDI. New palladium catalysts for cross-coupling, cycloisomerization, cascade and multicomponent reactions. [Link]
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ResearchGate. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. [Link]
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ResearchGate. Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. [Link]
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MDPI. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. [Link]
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